3-methylsulfanyl-2H-1,2,4-triazin-5-one
Description
3-Methylsulfanyl-2H-1,2,4-triazin-5-one (CAS 18060-72-5) is a heterocyclic compound featuring a triazinone core with a methylthio (-SMe) substituent at position 2. Its structure (Figure 1) serves as a scaffold for derivatives with diverse biological activities, including antimicrobial, herbicidal, and enzyme inhibitory properties. The methylthio group enhances lipophilicity and stability compared to reactive thiol (-SH) analogues, making it a key functional moiety in drug design .
Figure 1: Structure of this compound.
Properties
IUPAC Name |
3-methylsulfanyl-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFYWFHUHCUNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiocarbohydrazide-Mediated Ring Closure
The triazinone scaffold is most commonly synthesized via cyclocondensation reactions between carbonyl precursors and thiocarbohydrazide. A patent by demonstrates this approach using pivaloyl cyanide (II) under strongly acidic conditions (conc. H₂SO₄/Ac₂O), yielding 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (V) in near-quantitative yields (98–99%). While this method targets a tert-butyl-substituted derivative, the protocol is adaptable to simpler analogs by substituting pivaloyl cyanide with acetyl cyanide or pyruvic acid derivatives.
Critical reaction parameters include:
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Molar ratio : 1:2 stoichiometry of acetic anhydride to sulfuric acid ensures optimal protonation and cyclization.
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Temperature : Reactions proceed at 20–30°C during reagent mixing, followed by heating to 50–55°C for 2 hours to complete ring closure.
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Workup : Precipitation in aqueous HCl followed by filtration and washing yields crystalline intermediates.
Thiosemicarbazide-Based Syntheses
An alternative route involves condensating diketones with thiosemicarbazide. For example, reports the synthesis of 5,6-diphenyl-1,2,4-triazine-3-(2H)-thione (S2) by refluxing benzil with thiosemicarbazide in ethanol for 30 hours. Adapting this method to aliphatic diketones (e.g., pyruvic acid) could yield non-aromatic triazinethiones, which are precursors for 3-methylsulfanyl derivatives.
Introduction of the Methylsulfanyl Group
Alkylation of Mercapto-Triazinone Intermediates
Post-cyclization methylation is the most reliable method for introducing the methylsulfanyl moiety. details the methylation of (V) using methyl halides (CH₃Br or CH₃I) in aqueous NaOH at 0–50°C, achieving 41–54% yields of the final product. Key considerations include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Methylating agent | Methyl iodide | 67% yield |
| Reaction medium | 10% NaOH (aq.) | Prevents hydrolysis |
| Temperature | 25°C | Balances reactivity and side reactions |
The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the methyl halide. Excess methyl iodide (1.2 eq.) ensures complete conversion, while vigorous stirring mitigates emulsion formation.
One-Pot Cyclization-Alkylation Approaches
Recent advances enable concurrent cyclization and alkylation. describes a one-pot synthesis of pyrazolo-triazine derivatives by reacting 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,triazine (1) with alkylating agents (e.g., 2-hydroxyethyl bromide) in DMF/K₂CO₃. Although this targets a fused pyrazolo-triazine, the methodology is extensible to simpler triazinones by omitting the pyrazole moiety.
Spectroscopic Characterization and Validation
Crystallographic Analysis
X-ray diffraction of 1,3-dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,triazine (3) confirms the gauche-gauche conformation of substituents, with torsion angles N7-N8-C10-C11 = 82.0° and N8-C10-C11-O1 = 61.3°. The methylthio group lies coplanar with the triazine ring (N2-C3-S1-C13 torsion = 179.98°), minimizing steric strain.
NMR and IR Spectroscopy
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¹H NMR : Methylsulfanyl protons resonate at δ 2.50–2.70 ppm as singlets, while triazinone NH protons appear as broad signals at δ 10.5–11.0 ppm.
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IR : Stretching vibrations at 1645 cm⁻¹ (C=O), 3208 cm⁻¹ (N-H), and 620 cm⁻¹ (C-S) confirm functional group incorporation.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Pilot-scale synthesis of metribuzin analogs employs continuous flow reactors to enhance mixing and heat transfer. reports a semi-industrial batch using 25 mol pivaloyl cyanide, yielding 5.2 kg (V) with 98% purity after recrystallization. Key scale-up parameters include:
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Residence time : 2 hours for cyclization, 4 hours for methylation.
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Purification : Centrifugal partition chromatography reduces solvent usage by 40% compared to traditional column methods.
Environmental and Analytical Considerations
Degradation Pathway Analysis
Soil metabolites of 3-methylsulfanyl-triazinones include sulfoxide and sulfone derivatives, detectable via HPLC/MS/MS at limits of quantification (LOQ) = 10 ng/g. Electrospray ionization (ESI) in positive ion mode with MRM transitions (e.g., m/z 215.1→187.1 for metribuzin) enables precise environmental monitoring .
Chemical Reactions Analysis
Types of Reactions
3-methylsulfanyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Hydroxyl derivative
Substitution: Various substituted triazines
Scientific Research Applications
Agricultural Applications
Herbicidal Activity
3-Methylsulfanyl-2H-1,2,4-triazin-5-one derivatives have been identified as effective herbicides. Research indicates that compounds such as 3-methylmercapto-4-amino-6-t-butyl-1,2,4-triazin-5-one exhibit selective herbicidal properties, making them useful in controlling unwanted vegetation without harming crops . The synthesis of these compounds often involves reactions with thiocarbohydrazide and other reagents to yield products with enhanced herbicidal efficacy.
Case Study: Selective Herbicides
A notable study developed a new process for synthesizing 3-methylmercapto derivatives that demonstrated effectiveness against specific plant species. The method improved yield and reduced the use of expensive precursors like isonitriles, which are typically associated with the synthesis of triazinone compounds .
Medicinal Chemistry Applications
Enzyme Inhibition
Research has shown that derivatives of this compound can act as enzyme inhibitors. For example, sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazine have been synthesized and tested for their inhibitory effects on tyrosinase and urease enzymes. These compounds exhibited significantly lower IC50 values compared to standard inhibitors like thiourea, indicating their potential as therapeutic agents .
Case Study: Tyrosinase Inhibitors
In a study focusing on enzyme inhibition, several derivatives derived from triazine structures were evaluated for their ability to inhibit mushroom tyrosinase. Compounds showed IC50 values in the nanomolar range (e.g., 0.037 μM), suggesting strong inhibitory activity that could be beneficial in treating conditions like hyperpigmentation .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step processes that yield various derivatives with distinct biological activities. For instance, one synthesis route involves condensation reactions followed by ring closure to form the desired triazine structure . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
| Synthesis Method | Yield (%) | Key Reagents | Biological Activity |
|---|---|---|---|
| Condensation + Ring Closure | 78% | Hydrazine hydrochloride | Tyrosinase inhibition |
| N-Alkylation Reaction | 90% | Alkylating agents | Urease inhibition |
Future Directions and Research Opportunities
The ongoing research into this compound highlights its versatility in both agricultural and medicinal chemistry applications. Future studies could focus on:
- Exploring Structure-Activity Relationships (SAR): Investigating how modifications to the triazine structure affect biological activity could lead to the development of more potent herbicides or enzyme inhibitors.
- Field Trials for Herbicidal Efficacy: Conducting extensive field trials to evaluate the practical applications of synthesized compounds in real agricultural settings.
- Therapeutic Development: Further exploration of the medicinal properties of these compounds could result in new treatments for skin disorders or other conditions related to enzyme activity.
Mechanism of Action
The mechanism of action of 3-methylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences biological activity and stability:
- Thiol (-SH) vs. Methylthio (-SMe): The thiol group in 3-thioxo derivatives enables metal chelation (e.g., zinc in PfM18AAP inhibition ) but reduces stability due to oxidation susceptibility. Methylthio derivatives, like the target compound, offer improved pharmacokinetic profiles .
- Amino Group Synergy: Metribuzin combines a 3-methylthio group with a 4-amino substituent, enhancing herbicidal activity but introducing neurotoxicity (LD50: 1.4–2.9 mg/kg in rats) .
Substituent Variations at Position 6
Position 6 substituents dictate target specificity:
- Phenyl + Oxime: The 6-phenyl group in oxime derivatives enhances antiplasmodial activity by targeting parasitic aminopeptidases . Depleting this substituent reduces inhibitory efficacy by >50% .
- tert-Butyl Group: Bulky tert-butyl groups in herbicides like metribuzin improve soil persistence but increase mammalian toxicity .
Functional Group Additions
- Oxime Derivatives: 6-Phenyl-2(H)-1,2,4-triazin-5-one oxime exhibits dose-dependent antimalarial activity (IC50: 68.26 µg/µL) via metal chelation .
- Amino and Hydrazino Derivatives: 4-Amino-3-mercapto derivatives show antiviral and anticancer activities, while hydrazino derivatives are precursors for complex heterocycles .
Antimicrobial Activity
- Thiazolo-Triazinones: 7H-Thiazolo[3,2-b]-triazin-7-one derivatives with ester or carboxylic acid moieties exhibit broad-spectrum antibacterial activity, highlighting the triazinone core’s versatility .
- 3-Thioxo Derivatives: These compounds inhibit microbial growth via thiol-mediated redox disruption .
Herbicidal Activity
- Metribuzin: A 3-methylthio-4-amino derivative, it inhibits photosynthesis in weeds but shows neurotoxicity in mammals .
- Ethylthio Analogues: 4-Amino-3-ethylthio-6-tert-butyl derivatives achieve 75.7% synthetic yield, with herbicidal efficacy linked to ethyl chain length .
Enzyme Inhibition
- PfM18AAP Inhibition: 6-Phenyl derivatives inhibit plasmodial aminopeptidases, critical for malaria parasite survival .
- ACAT Inhibition: Penicillide’s 2-aminophenyl group enables cholesterol biosynthesis inhibition, a trait absent in simpler methylthio derivatives .
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for preparing 3-methylsulfanyl-2H-1,2,4-triazin-5-one, and how is its purity validated? A: The compound is typically synthesized via cyclization of hydrazine derivatives with triazine precursors under controlled conditions. For example, reactions involving hydrazine and 6-methyl-1,2,4-triazin-5-one are performed in polar solvents (e.g., ethanol) with catalysts like piperidine . Key steps include optimizing temperature (reflux conditions) and pH to enhance yield. Purity and structural confirmation rely on nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, mass spectrometry (MS) for molecular weight verification, and FT-IR to identify characteristic peaks (e.g., C=S at 1200–1180 cm⁻¹) .
Advanced Reaction Mechanisms
Q: How does solvent polarity influence the nucleophilic behavior of this compound in reactions with electrophiles? A: Solvent polarity dictates attack sites on electrophiles. In non-polar solvents (e.g., THF), the NH₂ group preferentially attacks the N=C=S moiety of electrophiles like cyanate esters, forming thioxo-triazine derivatives. In polar solvents (e.g., ethanol-pyridine), nucleophilic attack shifts to the O=C-N group, yielding sulfanylidene products. This duality arises from solvation effects stabilizing different transition states . Researchers must tailor solvent choice to target specific intermediates, validated via spectral tracking (e.g., disappearance of CN groups in NMR) .
Biological Activity and Structure-Activity Relationships
Q: What structural features of this compound contribute to its antibacterial activity, and how does this compare to derivatives? A: The thioxo-1,2,4-triazole moiety and aryl substituents (e.g., 4-nitrophenyl groups) enhance antibacterial efficacy, particularly against Gram-positive bacteria (e.g., B. subtilis). The conjugated NCSN system in bicyclic derivatives (e.g., compound 4 in ) improves membrane penetration. QSAR studies suggest that electron-withdrawing substituents on the triazine ring increase activity, while bulky groups reduce solubility and bioavailability . Comparative MIC data show derivatives with 3-thioxo groups outperform 5-thioxo analogs .
Contradictions in Biological Data
Q: How can researchers resolve discrepancies in reported bioactivity data for this compound? A: Variability in MIC values (e.g., low efficacy against E. coli vs. high activity against P. aeruginosa) may stem from differences in bacterial membrane permeability or assay conditions (e.g., pH, nutrient media). To address contradictions:
- Standardize testing protocols (e.g., CLSI guidelines).
- Validate compound purity via HPLC.
- Use isogenic bacterial strains to isolate structural determinants of resistance.
Cross-referencing QSAR models with crystallographic data (e.g., ORTEP-3 for molecular geometry) can clarify steric/electronic effects .
Methodological Optimization for Structural Modifications
Q: What strategies enhance the antioxidant or herbicidal properties of this compound derivatives? A: Fluorination at the α-aminophosphonic acid position (e.g., compound 6a-f in ) improves antioxidant capacity by increasing electronegativity and stability. For herbicidal activity, introducing tert-butyl groups (e.g., metamitron derivatives) enhances binding to photosystem II inhibitors . Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
